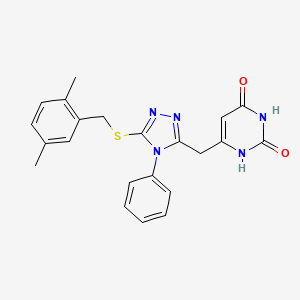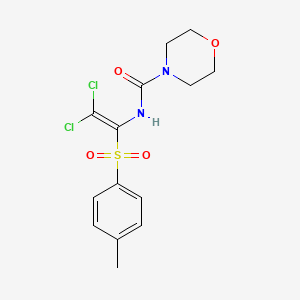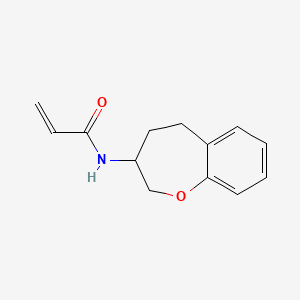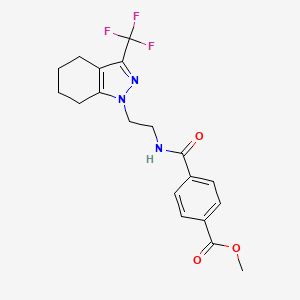
6-((5-((2,5-dimethylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrimidine dione group, a 1,2,4-triazole group, and a benzyl thioether group. These groups are common in many pharmaceuticals and could potentially give the compound a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would contain a pyrimidine ring (a six-membered ring with two nitrogen atoms) attached to a 1,2,4-triazole ring (a five-membered ring with three nitrogen atoms). Additionally, it would have a benzyl group (a benzene ring attached to a methylene group) linked via a sulfur atom .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. For example, the pyrimidine ring could potentially undergo substitution reactions at the carbon positions, and the sulfur atom in the benzyl thioether group could potentially be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple nitrogen atoms could potentially make the compound basic, and the sulfur atom could potentially make the compound polar and thus soluble in polar solvents .Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed efficient synthesis methods for pyrimidine derivatives, highlighting the compound's role in facilitating novel synthetic pathways. For instance, a study demonstrates the synthesis of pyridine-pyrimidines and their bis-derivatives catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid, showcasing the compound's utility in creating structurally diverse molecules under environmentally friendly conditions (Rahmani et al., 2018). Similarly, catalyst-free synthesis approaches have been developed for dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones, emphasizing green chemistry principles (Karami et al., 2015).
Molecular Interactions and Supramolecular Assemblies
The compound's structural similarity to nucleic acid bases enables its use in studying molecular interactions. A research article describes how similar compounds base pair in solid states to form dimer arrangements, providing insights into nucleic acid interactions and stacking phenomena (Lowe & Schwalbe, 1998). Furthermore, novel pyrimidine derivatives have been synthesized and investigated as ligands for co-crystallization, forming complex supramolecular assemblies, which further underscores the compound's role in understanding and designing molecular architectures (Fonari et al., 2004).
Electronic and Optical Properties
The investigation into the electronic and nonlinear optical properties of thiopyrimidine derivatives, including related compounds, has revealed their potential in medicine and nonlinear optics fields. DFT/TDDFT studies alongside experimental analyses have shown these compounds exhibit considerable nonlinear optical characteristics, suggesting their applicability in optoelectronic devices (Hussain et al., 2020).
Future Directions
properties
IUPAC Name |
6-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-14-8-9-15(2)16(10-14)13-30-22-26-25-19(27(22)18-6-4-3-5-7-18)11-17-12-20(28)24-21(29)23-17/h3-10,12H,11,13H2,1-2H3,(H2,23,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOBZCFNDLGEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((5-((2,5-dimethylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2748540.png)
![6-Chloro-2-fluoro-N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]pyridine-3-sulfonamide](/img/structure/B2748543.png)

![Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2748546.png)


![1-[6-(4-Methoxyphenoxy)-2-methyl-3-pyridinyl]-1-ethanone](/img/structure/B2748551.png)
![1-(4-fluorophenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2748553.png)



